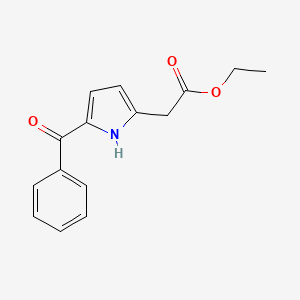
1H-Pyrrole-2-acetic acid, 5-benzoyl-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-2-acetic acid, 5-benzoyl-, ethyl ester is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1H-Pyrrole-2-acetic acid, 5-benzoyl-, ethyl ester (CAS No. 141054-41-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H15NO3
- Molecular Weight : 257.28 g/mol
- Purity : Typically around 95%
The structural features of this compound include a pyrrole ring, an acetic acid moiety, and a benzoyl group, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds exhibit notable antimicrobial properties. For instance, studies have shown that related pyrrole derivatives can inhibit various bacterial strains and fungi. The introduction of the ethyl ester group in the structure enhances the lipophilicity of the compound, potentially improving its membrane permeability and bioactivity against pathogens .
Anticancer Properties
Pyrrole-based compounds have been explored for their anticancer effects. The benzoyl group in 1H-Pyrrole-2-acetic acid derivatives has been associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain pyrrole derivatives have demonstrated cytotoxic effects against human cancer cell lines, suggesting potential as anticancer agents .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell growth.
- Receptor Interaction : It may interact with cellular receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that pyrrole derivatives can modulate oxidative stress within cells, contributing to their antimicrobial and anticancer activities .
Study on Antiviral Activity
A study investigated the antiviral properties of various pyrrole derivatives against herpes simplex virus type 1 (HSV-1). Compounds similar to 1H-Pyrrole-2-acetic acid exhibited varying degrees of activity, with some derivatives showing significant inhibition of viral replication at low concentrations. The presence of the ethyl ester was found to enhance antiviral activity compared to the corresponding acids .
Antimicrobial Efficacy Assessment
In another study assessing antimicrobial efficacy, compounds derived from pyrrole structures were tested against a range of bacteria. The results indicated that modifications at the benzoyl position significantly influenced antibacterial potency. The ethyl ester derivative showed improved activity against Gram-positive bacteria compared to its acid counterpart .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 1H-Pyrrole-2-acetic acid | Moderate antimicrobial activity | Enzyme inhibition |
| 5-Benzoyl-1H-pyrrole-2-acetic acid | Enhanced anticancer properties | Apoptosis induction |
| Ethyl ester derivative | Improved membrane permeability | Receptor modulation |
特性
IUPAC Name |
ethyl 2-(5-benzoyl-1H-pyrrol-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-2-19-14(17)10-12-8-9-13(16-12)15(18)11-6-4-3-5-7-11/h3-9,16H,2,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJUDCIVQIJYHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(N1)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460248 |
Source


|
| Record name | 1H-Pyrrole-2-acetic acid, 5-benzoyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141054-41-3 |
Source


|
| Record name | 1H-Pyrrole-2-acetic acid, 5-benzoyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














